molecular formula C7H14O3 B14734680 Acetic acid;pent-2-en-1-ol CAS No. 10500-10-4

Acetic acid;pent-2-en-1-ol

Cat. No.: B14734680
CAS No.: 10500-10-4
M. Wt: 146.18 g/mol
InChI Key: LWAOWUMKPNLUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;pent-2-en-1-ol, also known as (Z)-pent-2-en-1-yl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and pent-2-en-1-ol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;pent-2-en-1-ol can be synthesized through the esterification reaction between acetic acid and pent-2-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

CH3COOH+CH3CH2CH=CHCH2OHCH3COOCH2CH=CHCH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}=\text{CHCH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}=\text{CHCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​CH=CHCH2​OH→CH3​COOCH2​CH=CHCH2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Acetic acid;pent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pent-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering specific signaling pathways. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

    Pent-2-en-1-ol: The alcohol precursor to the ester.

    Acetic acid: The acid precursor to the ester.

    Butyl acetate: Another ester with similar applications in fragrances and flavors.

Uniqueness

Acetic acid;pent-2-en-1-ol is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its unsaturated bond also allows for additional chemical reactivity compared to saturated esters .

Properties

CAS No.

10500-10-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

acetic acid;pent-2-en-1-ol

InChI

InChI=1S/C5H10O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h3-4,6H,2,5H2,1H3;1H3,(H,3,4)

InChI Key

LWAOWUMKPNLUAH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCO.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.